molecular formula C14H19FO3 B14282994 2-Fluoroheptyl 4-hydroxybenzoate CAS No. 134322-39-7

2-Fluoroheptyl 4-hydroxybenzoate

Cat. No.: B14282994
CAS No.: 134322-39-7
M. Wt: 254.30 g/mol
InChI Key: XJIFKZXKEIQPPU-UHFFFAOYSA-N
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Description

2-Fluoroheptyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 2-fluoroheptanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroheptyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluoroheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroheptyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-hydroxybenzoic acid and 2-fluoroheptanoic acid.

    Reduction: 4-hydroxybenzyl alcohol and 2-fluoroheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoroheptyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoroheptyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and 2-fluoroheptanol, which may exert biological effects. The fluoro group can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to 2-Fluoroheptyl 4-hydroxybenzoate, known for its antimicrobial properties.

    2-Fluoroheptanol: Another precursor, used in the synthesis of various fluorinated compounds.

    Methyl 4-hydroxybenzoate: A similar ester with different alkyl group, commonly used as a preservative.

Uniqueness

This compound is unique due to the presence of both the fluoro group and the ester linkage. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

134322-39-7

Molecular Formula

C14H19FO3

Molecular Weight

254.30 g/mol

IUPAC Name

2-fluoroheptyl 4-hydroxybenzoate

InChI

InChI=1S/C14H19FO3/c1-2-3-4-5-12(15)10-18-14(17)11-6-8-13(16)9-7-11/h6-9,12,16H,2-5,10H2,1H3

InChI Key

XJIFKZXKEIQPPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(COC(=O)C1=CC=C(C=C1)O)F

Origin of Product

United States

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